N-Desmethylthiamethoxam, analytical standard
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Overview
Description
N-Desmethylthiamethoxam: is a neonicotinoid insecticide belonging to the class of compounds known for their effectiveness in controlling a wide range of pests. It is a derivative of thiamethoxam, specifically designed to act on the central nervous system of insects, leading to their paralysis and eventual death . This compound is widely used in agricultural settings to protect crops from pests such as the Colorado potato beetle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethylthiamethoxam involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of thiamethoxam with a demethylating agent under controlled conditions to remove the methyl group, resulting in N-Desmethylthiamethoxam .
Industrial Production Methods: Industrial production of N-Desmethylthiamethoxam typically involves large-scale chemical synthesis using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions: N-Desmethylthiamethoxam undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Desmethylthiamethoxam has a wide range of applications in scientific research, including:
Mechanism of Action
N-Desmethylthiamethoxam exerts its effects by binding to nicotinic acetylcholine receptors in the central nervous system of insects. This binding leads to the continuous activation of these receptors, causing an influx of sodium ions and subsequent depolarization of the neuron . The result is the paralysis and death of the insect due to the disruption of normal neural transmission .
Comparison with Similar Compounds
Thiamethoxam: The parent compound, also a neonicotinoid insecticide with a similar mode of action.
Imidacloprid: Another neonicotinoid with a slightly different chemical structure but similar insecticidal properties.
Uniqueness: N-Desmethylthiamethoxam is unique due to its specific structural modifications, which enhance its binding affinity to nicotinic acetylcholine receptors and improve its insecticidal activity . Additionally, its metabolic stability and reduced toxicity to non-target organisms make it a valuable compound in pest management .
Properties
Molecular Formula |
C7H8ClN5O3S |
---|---|
Molecular Weight |
277.69 g/mol |
IUPAC Name |
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C7H8ClN5O3S/c8-6-9-1-5(17-6)2-12-4-16-3-10-7(12)11-13(14)15/h1H,2-4H2,(H,10,11) |
InChI Key |
LOXCNVOJGRNBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=N[N+](=O)[O-])N(CO1)CC2=CN=C(S2)Cl |
Origin of Product |
United States |
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